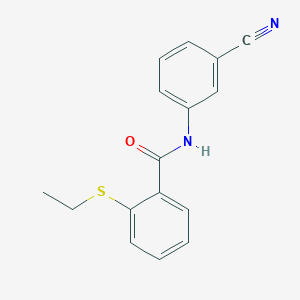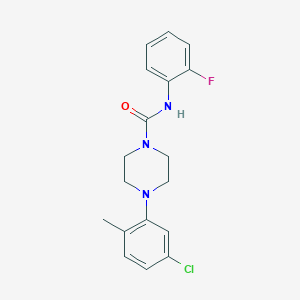![molecular formula C13H19NO2 B5299340 N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
N-[1-(3-methoxyphenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-methoxyphenyl)ethyl]butanamide, also known as Nootropic, is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-[1-(3-methoxyphenyl)ethyl]butanamide is not fully understood. However, it is believed that the compound may enhance cognitive function by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. Additionally, the compound may enhance brain plasticity by increasing the levels of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
N-[1-(3-methoxyphenyl)ethyl]butanamide has been shown to have several biochemical and physiological effects. Studies have reported that the compound may increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that play a crucial role in cognitive function. Additionally, the compound may increase the levels of BDNF, which is a protein that plays a crucial role in brain plasticity.
実験室実験の利点と制限
One of the main advantages of using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments is its potential cognitive-enhancing effects. The compound may improve memory, attention, and learning abilities, which can be beneficial in several research areas. Additionally, the compound has been shown to have neuroprotective effects and may enhance brain plasticity, which can be useful in studying neurodegenerative diseases and brain injuries.
However, there are also some limitations to using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, the compound may have different effects on different individuals, which can make it difficult to draw conclusive results.
将来の方向性
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]butanamide. One direction is to further investigate its potential cognitive-enhancing effects and its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of use for the compound. Furthermore, the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and brain injuries, which should be explored in future studies.
Conclusion
In conclusion, N-[1-(3-methoxyphenyl)ethyl]butanamide is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been extensively studied for its biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study, including investigating its potential therapeutic applications and its mechanism of action.
合成法
N-[1-(3-methoxyphenyl)ethyl]butanamide is synthesized through a specific method that involves the reaction between 4-bromo-2-fluoroanisole and 1-bromo-3-chloropropane. The resulting product is then reacted with butanoyl chloride to produce N-[1-(3-methoxyphenyl)ethyl]butanamide.
科学的研究の応用
N-[1-(3-methoxyphenyl)ethyl]butanamide has been extensively studied for its potential cognitive-enhancing effects. Several studies have reported that the compound may improve memory, attention, and learning abilities in both animals and humans. Additionally, the compound has been studied for its potential neuroprotective effects and its ability to enhance brain plasticity.
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-6-13(15)14-10(2)11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRQUCGLELHWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)
![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)